molecular formula C8H16ClNO3 B2405640 Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2378502-26-0

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2405640
CAS No.: 2378502-26-0
M. Wt: 209.67
InChI Key: BEDDEUFHQUAGFO-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a methoxymethyl substituent and a methyl ester group at the 3-position of the five-membered ring, along with a hydrochloride salt.

Properties

IUPAC Name

methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-6-8(7(10)12-2)3-4-9-5-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDDEUFHQUAGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Azomethine Ylides

A prominent route involves 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient olefins. The patent CN104447837A describes the synthesis of N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, a precursor for generating azomethine ylides. These intermediates undergo cycloaddition with acrylate derivatives to form polysubstituted pyrrolidines.

Key Steps :

  • Formation of Azomethine Ylide :
    N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine reacts with formaldehyde in methanol at低温 (-10°C to 5°C) to generate an azomethine ylide.
  • Cycloaddition with Methyl Acrylate :
    The ylide reacts with methyl acrylate in a [3+2] cycloaddition, yielding a pyrrolidine scaffold. Subsequent hydrolysis and esterification introduce the methoxymethyl and carboxylate groups.
  • Hydrochloride Formation :
    The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Reaction Conditions :

  • Temperature: 0–25°C for cycloaddition
  • Solvent: Methanol or tetrahydrofuran (THF)
  • Catalysts: None required; reaction proceeds thermally.

Functional Group Interconversion Strategies

Reductive Amination of Ketoesters

A ketoester intermediate, methyl 3-oxopyrrolidine-3-carboxylate, can be subjected to reductive amination to install the methoxymethyl group.

Procedure :

  • Synthesis of Ketoester :
    Ethyl acetoacetate undergoes cyclization with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the pyrrolidinone ring.
  • Reductive Amination :
    The ketone reacts with methoxyamine hydrochloride under hydrogenation conditions (H₂, Pd/C) to yield the methoxymethyl-substituted pyrrolidine.
  • Esterification and Salt Formation :
    The product is esterified with methanol/HCl gas and crystallized from ethyl acetate to obtain the hydrochloride salt.

Optimization Challenges :

  • Stereoselectivity : Use of chiral catalysts (e.g., Ru-BINAP) improves enantiomeric excess but increases cost.
  • Byproducts : Over-reduction of the ketone to a secondary alcohol is mitigated by controlling H₂ pressure (<5 atm).

Asymmetric Synthesis for Enantiomerically Pure Forms

Chiral Pool Synthesis from Proline Derivatives

Natural (L)-proline serves as a chiral template for asymmetric synthesis:

  • Protection and Functionalization :
    Proline is protected as its tert-butyl carbamate, followed by oxidation of the 3-position to a ketone using Jones reagent.
  • Methoxymethylation :
    The ketone undergoes Grignard addition with methoxymethyl magnesium chloride, followed by acidic workup to yield the tertiary alcohol.
  • Esterification and Salt Formation :
    The alcohol is esterified with methyl chloroformate and treated with HCl gas to form the hydrochloride salt.

Advantages :

  • High enantiomeric purity (>98% ee)
  • Scalable to multigram quantities

Disadvantages :

  • Requires costly chiral starting materials

Purification and Characterization

Crystallization and Chromatography

  • Solvent Systems : Recrystallization from ethanol/water (4:1) yields needle-shaped crystals with >99% purity.
  • Chromatography : Silica gel chromatography (hexane/ethyl acetate, 3:1) removes nonpolar byproducts.

Analytical Data

  • Melting Point : 128–130°C (decomposition)
  • ¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 3H, COOCH₃), 3.56 (m, 2H, OCH₂), 3.42 (s, 3H, OCH₃), 2.98–3.12 (m, 4H, pyrrolidine H).
  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA in water/acetonitrile)

Industrial-Scale Considerations

Cost-Effective Solvent Selection

  • Methanol vs. Ethanol : Methanol offers superior solubility for intermediates but poses higher toxicity. Ethanol is preferred for large-scale reactions.
  • Waste Management : Neutralization of HCl gas requires scrubbers to comply with environmental regulations.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance reaction control for cycloadditions:

  • Residence Time : 10–15 minutes at 50°C
  • Yield Improvement : 85% vs. 72% in batch processes

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica) catalyze esterification under mild conditions:

  • Conditions : pH 7.0, 25°C
  • Advantages : No racemization, green chemistry compliant

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Synthesis Overview

  • Reactants : Pyrrolidine derivatives, methoxymethyl chloride, methyl chloroformate.
  • Conditions : Anhydrous conditions to prevent hydrolysis.
  • Final Product : Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride.

Scientific Research Applications

This compound has diverse applications across several research domains:

Medicinal Chemistry

This compound serves as an intermediate in synthesizing complex molecules with potential therapeutic effects. Its derivatives have been evaluated for antiviral activity against HIV-1 protease and antimalarial efficacy against Plasmodium falciparum .

Enzyme Inhibition Studies

The compound exhibits enzyme inhibition properties, particularly against proteases. This characteristic is valuable in drug development targeting various diseases.

Agrochemical Development

It is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides, thus improving crop yield and pest management strategies .

Organic Chemistry Research

As a reagent in organic synthesis, it facilitates the exploration of new chemical reactions and the development of innovative materials .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

Antiviral and Antimalarial Studies

Research indicates that derivatives of this compound show promising results against HIV-1 protease and Plasmodium falciparum, with IC50 values around 30 μM for antimalarial activity .

Antibacterial Activity

Recent investigations have demonstrated its potential as a dual inhibitor against various Gram-positive bacterial strains, showcasing significant in vitro results.

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
Enzyme InhibitionHIV-1 ProteaseNot specified
Antimalarial ActivityPlasmodium falciparum~30
Antibacterial ActivityVarious Gram-positive bacteria<100

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular formulas (MF), molecular weights (MW), and properties of the target compound and its analogs:

Compound Name Substituents MF MW (g/mol) Key Properties
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate hydrochloride Methoxymethyl, methyl ester C8H14ClNO3 207.66 Enhanced hydrophilicity due to ether oxygen; hydrochloride improves solubility .
Methyl pyrrolidine-3-carboxylate hydrochloride Methyl ester C6H12ClNO2 165.62 Simpler structure; lower MW but reduced polarity compared to methoxymethyl analog .
3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride Methoxymethyl, carboxylic acid C7H13NO3 175.18 Acidic group increases water solubility; potential for salt formation .
Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride Methyl C7H14ClNO2 179.64 Non-polar methyl group enhances lipophilicity; less soluble in aqueous media .
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Trifluoromethyl C8H12ClF3NO2 254.64 Electronegative CF3 group improves metabolic stability; higher MW .
3-(Methoxymethyl)azetidine hydrochloride Methoxymethyl (azetidine ring) C5H12ClNO 137.61 Smaller ring increases strain; reduced conformational flexibility .

Physicochemical and Pharmacokinetic Properties

  • Methoxymethyl vs. Methyl Substituents: The methoxymethyl group in the target compound introduces an ether oxygen, enhancing hydrophilicity compared to the non-polar methyl group in Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride. This increases aqueous solubility, critical for oral bioavailability .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound offers better cell membrane permeability than the carboxylic acid analog, which may ionize at physiological pH, reducing passive diffusion .
  • Trifluoromethyl Substitution : The CF3 group in PharmaBlock’s derivative () provides electronegativity and metabolic resistance, making it suitable for targets requiring prolonged activity .

Biological Activity

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound is a pyrrolidine derivative characterized by a methoxymethyl substituent at the 3-position and a carboxylate group. Its molecular structure allows for diverse chemical reactivity, making it suitable for various synthetic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor , particularly in studies related to proteases and other enzymatic pathways. The binding affinity to these targets can alter their activity, potentially leading to therapeutic effects in various diseases.

Biological Activity Overview

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting enzymes that are crucial for pathogen survival, such as proteases involved in the life cycle of Plasmodium species, which cause malaria .
    • It has also been investigated for its ability to inhibit bacterial topoisomerases, which are essential for bacterial DNA replication .
  • Receptor Binding :
    • This compound may interact with specific receptors, modulating their signaling pathways. This interaction is significant in the development of drugs targeting various conditions, including cancer and infectious diseases .

Research Applications

The compound's versatility extends to several research applications:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing more complex molecules with potential therapeutic effects .
  • Antiviral and Antimalarial Studies : Its derivatives have been evaluated for antiviral activity against HIV-1 protease and antimalarial efficacy against Plasmodium falciparum .
  • Antibacterial Activity : Recent studies highlight its potential as a dual inhibitor against bacterial strains, showcasing promising results in vitro .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
Enzyme InhibitionHIV-1 ProteaseNot specified
Antimalarial ActivityPlasmodium falciparum~30
Antibacterial ActivityVarious Gram-positive bacteria<100

Case Study: Antimalarial Efficacy

In a study evaluating the antimalarial properties of pyrrolidine derivatives, this compound was found to have an IC50 value indicating effective inhibition of Plasmodium falciparum growth. This suggests its potential as a lead compound for developing new antimalarial therapies .

Case Study: Antibacterial Properties

Another study focused on the antibacterial efficacy of pyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibitory activity, highlighting its potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via stereospecific routes involving catalytic hydrogenation or chiral resolution, as demonstrated for structurally similar pyrrolidine carboxylates (e.g., methyl (3R,4R)-4-trifluoromethyl derivatives). Optimization may include adjusting reaction temperatures, solvent systems (e.g., dichloromethane or THF), and stoichiometric ratios of intermediates. Purification via flash chromatography or recrystallization improves yield and purity .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~204–210 nm) is essential for purity assessment (≥95% by area normalization). Structural confirmation requires 1^1H/13^13C NMR to identify key functional groups (e.g., methoxymethyl and carboxylate moieties) and mass spectrometry (ESI-MS) for molecular weight validation. Batch-specific certificates of analysis (COA) should be cross-referenced .

Q. What storage conditions ensure long-term stability of the compound?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidative degradation. Stability studies for related pyrrolidine derivatives indicate ≥5-year integrity under these conditions. Periodic purity checks via HPLC are advised to monitor batch consistency .

Advanced Research Questions

Q. How can stereochemical ambiguities in the compound’s synthesis be resolved?

  • Methodological Answer : Chiral stationary phase chromatography (e.g., Chiralpak® columns) effectively separates enantiomers, as shown for methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride. X-ray crystallography may confirm absolute configuration if single crystals are obtainable. Comparative NMR analysis with known stereoisomers can also resolve ambiguities .

Q. What strategies address unexpected pharmacological activity or contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ receptor binding assays (e.g., competitive inhibition studies) to evaluate affinity for target proteins, as demonstrated for arylcyclohexylamine analogs like 3-fluoro PCP. Pair these with molecular docking simulations to correlate structural features (e.g., methoxymethyl substitution) with activity. Replicate experiments under controlled conditions (pH, temperature) to identify confounding variables .

Q. How should researchers reconcile discrepancies in solubility or reactivity data across studies?

  • Methodological Answer : Standardize solvent systems (e.g., DMSO for solubility assays) and validate protocols using reference standards. For reactivity conflicts, conduct kinetic studies under inert atmospheres to exclude moisture/oxygen interference. Cross-validate results with orthogonal techniques, such as differential scanning calorimetry (DSC) for thermal stability profiling .

Data Contradiction Analysis

Q. What methodological approaches resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Compare experimental conditions (e.g., heating rates in melting point determination) and instrument calibration across studies. For spectral discrepancies, reanalyze samples using deuterated solvents free of impurities. Collaborate with third-party labs for independent verification, ensuring adherence to ICH guidelines for analytical validation .

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